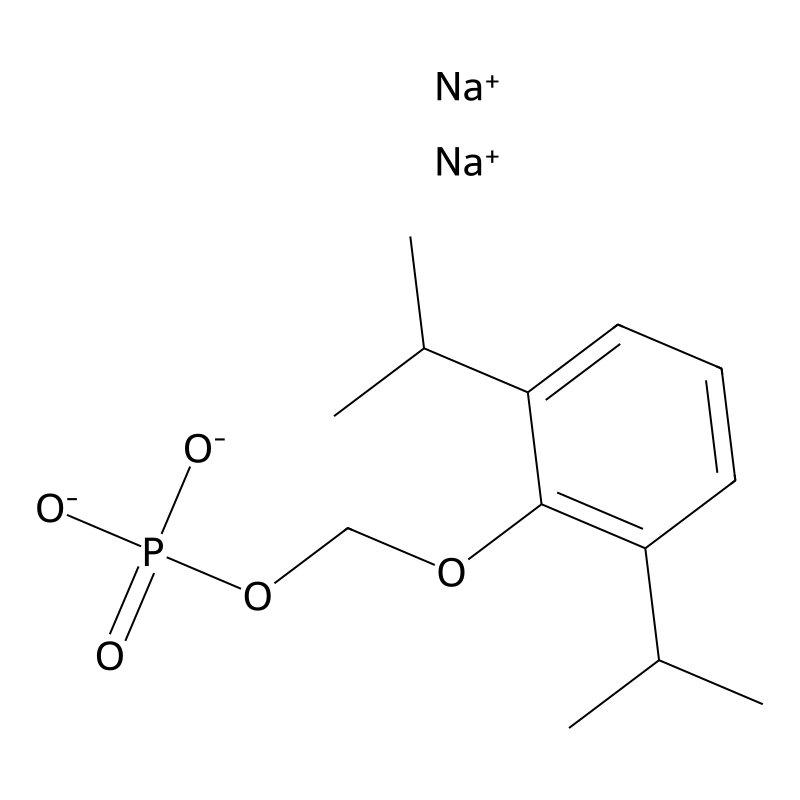

Fospropofol disodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

General Anesthesia Induction

Scientific Field: Anesthesiology

Application Summary: Fospropofol disodium is used for general anesthesia induction in adult patients undergoing elective surgeries.

Methods of Application: This was a multicenter, randomized, double-blind, double-simulated, controlled, and non-inferiority trial.

Results: The success rate for the primary outcome was 97.7% for both study drugs. The most frequent adverse events in the intervention group were abnormal feeling (62.0%), blood pressure reduction (13.5%), and injection site pain (13.3%).

Moderate Sedation in Flexible Bronchoscopy

Scientific Field: Pulmonology

Application Summary: Fospropofol disodium is used for moderate sedation in patients undergoing flexible bronchoscopy.

Methods of Application: This was a randomized, double-blind, multicenter study. Patients ≥ 18 years of age were randomized (2:3) to receive fospropofol, 2 mg/kg or 6.5 mg/kg, after pretreatment with fentanyl, 50 μg.

Results: Sedation success rates were 88.7% and 27.5% for 6.5 mg/kg vs. 2 mg/kg respectively.

Monitored Anesthesia Care (MAC) Sedation

Application Summary: Fospropofol disodium is indicated for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.

Results: The outcomes of this application would vary depending on the specific procedure and patient.

Sedation for Endoscopy

Scientific Field: Gastroenterology

Application Summary: Fospropofol disodium is approved for use in sedation of adult patients undergoing diagnostic or therapeutic procedures such as endoscopy

Results: The outcomes of this application would vary depending on the specific procedure and patient. .

Sedation for Colonoscopy

Application Summary: Fospropofol disodium is used for sedation in adult patients undergoing colonoscopy.

Sedation for Dental Procedures

Scientific Field: Dentistry

Application Summary: Fospropofol disodium is used for sedation in adult patients undergoing dental procedures.

Fospropofol disodium is a prodrug of propofol, designed to enhance the solubility and safety profile of the parent compound. Its chemical structure is represented by the formula and it has a molecular weight of approximately 332.24 g/mol . This compound is marketed under the brand name LUSEDRA and is primarily used for sedation during medical procedures. Unlike propofol, which is lipophilic and requires an oil-in-water emulsion for administration, fospropofol disodium is hydrophilic, allowing for easier intravenous delivery without the associated risks of lipid-based formulations .

Fospropofol disodium undergoes hydrolysis catalyzed by alkaline phosphatases in the bloodstream, releasing propofol along with formaldehyde and phosphate . The reaction can be summarized as follows:

The released formaldehyde is subsequently metabolized to formic acid, which is then oxidized to carbon dioxide through various enzymatic pathways .

Once converted to propofol, fospropofol exerts its pharmacological effects by acting as an agonist at gamma-aminobutyric acid A receptors. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and subsequent sedation . The onset of sedation typically occurs within 4 to 8 minutes after intravenous administration, with peak plasma concentrations reached shortly thereafter .

The synthesis of fospropofol disodium involves the phosphorylation of propofol, which introduces a phosphate group that enhances its water solubility. This process typically employs reactive phosphate derivatives and may involve steps such as:

- Phosphorylation: Reacting propofol with a suitable phosphorylating agent.

- Formation of Disodium Salt: Neutralizing the resulting acidic product with sodium hydroxide to yield fospropofol disodium.

This method ensures that fospropofol remains soluble in aqueous solutions, making it suitable for intravenous use without the complications associated with lipid emulsions .

Fospropofol disodium is primarily used in medical settings for sedation during procedures such as endoscopy or dental surgery. Its advantages include:

- Rapid Onset: Sedation effects can be observed within minutes.

- Reduced Risk of Allergic Reactions: Unlike traditional propofol formulations, it does not contain lipids or egg products .

- Ease of Use: Being water-soluble allows for straightforward preparation and administration.

Research indicates that fospropofol does not significantly interact with cytochrome P450 enzymes, which are commonly involved in drug metabolism. This characteristic minimizes potential drug-drug interactions compared to other anesthetics . Additionally, studies have shown that both fospropofol and its active metabolite propofol exhibit high protein binding (approximately 98%), primarily to albumin, which may influence their pharmacokinetics .

Several compounds share structural or functional similarities with fospropofol disodium. Here are a few notable examples:

| Compound Name | Structure Type | Solubility | Key Features |

|---|---|---|---|

| Propofol | Lipid Emulsion | Lipophilic | Rapid onset; requires lipid carrier; potential for allergic reactions |

| Etomidate | Non-barbiturate | Lipophilic | Short-acting; minimal cardiovascular effects; used for induction |

| Thiopental | Barbiturate | Lipid soluble | Long history of use; slower recovery compared to fospropofol |

| Dexmedetomidine | Alpha-2 agonist | Water soluble | Sedative with analgesic properties; different mechanism of action |

Fospropofol's unique profile lies in its water solubility and prodrug status, allowing for safer administration without the complications associated with lipid formulations seen in traditional anesthetics like propofol .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

FDA Label

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Chiefly eliminated by hepatic conjugation to inactive metabolites which are excreted by the kidney. There is negligible renal elimination of unchanged fospropofol (<0.02%).

Fospropofol = 0.33±0.069 L/kg; Propofol metabolite = 5.8 L/kg.

Total body clearance (CLp), Fospropofol, healthy subject = 0.28 L/h/kg; CLp, fospropofol, patients = 0.31 L/h/kg; CLp/F, propofol, healthy subjects or patients = 2.74 L/h/kg.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: McIntosh MP, Rajewski RA. Comparative canine pharmacokinetics-pharmacodynamics

3: McIntosh MP, Iwasawa K, Rajewski RA, Fujisawa T, Goto H. Hemodynamic profile

4: Boules R, Szkiladz A, Nogid A. Fospropofol disodium (lusedra) injection for

5: Welliver M. Lusedra (fospropofol disodium). Gastroenterol Nurs. 2011

6: Liu Y, Luo CZ. [Protective effect of fospropofol disodium on in vivo liver

7: Silvestri GA, Vincent BD, Wahidi MM. Fospropofol Disodium for Sedation in

8: Cohen LB, Cattau E, Goetsch A, Shah A, Weber JR, Rex DK, Kline JM. A

9: Fechner J, Ihmsen H, Jeleazcov C, Schüttler J. Fospropofol disodium, a

10: Welliver M, Rugari SM. New drug, fospropofol disodium: a propofol prodrug.

11: Campion ME, Gan TJ. Fospropofol disodium for sedation. Drugs Today (Barc).

12: Cohen LB. Key opinion leader interview. Fospropofol disodium: new

13: Silvestri GA, Vincent BD, Wahidi MM, Robinette E, Hansbrough JR, Downie GH. A

14: Levitzky BE, Vargo JJ. Fospropofol disodium injection for the sedation of

15: Cohen LB. Clinical trial: a dose-response study of fospropofol disodium for